molecular formula C11H13ClN2O5 B8275113 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide

2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide

Cat. No. B8275113
M. Wt: 288.68 g/mol
InChI Key: LQNQEDGVSOJFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide is a useful research compound. Its molecular formula is C11H13ClN2O5 and its molecular weight is 288.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

2-chloro-N-(2,2-dimethoxyethyl)-5-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O5/c1-18-10(19-2)6-13-11(15)8-5-7(14(16)17)3-4-9(8)12/h3-5,10H,6H2,1-2H3,(H,13,15)

InChI Key

LQNQEDGVSOJFBA-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (14 mL, 192 mmol) was added-dropwise to a solution of 2-chloro-5-nitrobenzoic acid (10 g, 49.6 mmol) in chloroform (150 mL) at 0° C. The mixture was heated to reflux for 4 h then cooled to r.t., concentrated in vacuo and dried under high vacuum to yield 2-chloro-5-nitrobenzoyl chloride (10 g, 91.7%) as a solid. Under nitrogen, triethylamine (19 mL, 136 mmol) was added slowly to a solution of aminoacetaldehyde dimethyl acetal (5.43 mL, 50.0 mmol) in dry DCM (20 mL) at 0° C. 2-Chloro-5-nitrobenzoyl chloride (10 g, 45.5 mmol) was slurried in dry DCM (30 mL) and added over a period of 30 minutes. The mixture was allowed to warm to r.t. and stirred overnight then partitioned between water and DCM. The organic phase was washed with saturated sodium bicarbonate solution, water and brine then dried over sodium sulfate and concentrated. The crude product was triturated with petroleum ether then diethyl ether and finally purified by column chromatography on silica gel (60-120 mesh) eluting with ethyl acetate/petroleum ether (2% to 40% gradient) to afford 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro benzamide (8.3 g, 63%) as a yellow solid.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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